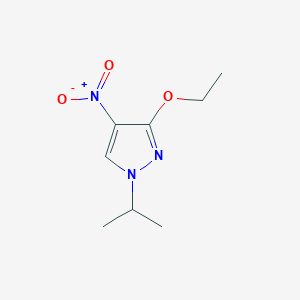

3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole

描述

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Organic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This status is due to its presence in a wide array of compounds with diverse and potent biological activities. globalresearchonline.netresearchgate.net Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral agents. globalresearchonline.netmdpi.com The structural versatility of the pyrazole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired therapeutic effects. researchgate.net

Beyond pharmaceuticals, the pyrazole scaffold is integral to the development of agrochemicals, including herbicides and insecticides. mdpi.com Its unique electronic properties also make it a valuable component in materials science for creating dyes, fluorescent agents, and ligands for catalysis. globalresearchonline.netias.ac.in The amphoteric nature of the pyrazole core, possessing both a weakly acidic pyrrole-like nitrogen and a weakly basic pyridine-like nitrogen, contributes to its diverse chemical reactivity and its ability to form key hydrogen bonding interactions with biological targets. nih.govresearchgate.net

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |

| Fipronil | Insecticide |

| Stanozolol | Anabolic steroid |

Overview of Functionalized 1H-Pyrazoles in Advanced Synthetic Strategies

The synthesis of highly substituted pyrazoles, such as 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, relies on a variety of advanced synthetic strategies developed over decades of research. The regioselective construction of the pyrazole ring with specific substituents at the 1, 3, 4, and 5 positions is a central challenge that has spurred significant innovation.

Key synthetic methods include:

Cyclocondensation Reactions: This is the most traditional and widely used method, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govnih.gov The choice of substituted diketone and hydrazine dictates the substitution pattern of the resulting pyrazole, though controlling regioselectivity can be a challenge. nih.gov

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene. organic-chemistry.org It offers a high degree of control over the substitution pattern and is amenable to a wide range of functional groups.

Multicomponent Reactions (MCRs): One-pot procedures that combine three or more reactants to form a complex product are highly efficient for generating molecular diversity. ias.ac.inorganic-chemistry.org Various MCRs have been developed for the synthesis of polysubstituted pyrazoles, offering advantages in terms of operational simplicity and reduced waste. ias.ac.in

Transition-Metal Catalysis: Modern organic synthesis has increasingly employed transition-metal catalysts for the construction and functionalization of heterocyclic rings. mdpi.com These methods include cross-coupling reactions to introduce aryl or alkyl substituents and C-H activation strategies to functionalize the pre-formed pyrazole core. uni-rostock.de

The synthesis of a 1,3,4-trisubstituted pyrazole like the title compound would likely involve a regioselective cyclocondensation or a cycloaddition approach to precisely install the ethoxy, isopropyl, and nitro groups. nih.govtandfonline.comjst.go.jp

Structural Elucidation Challenges and Opportunities within Highly Substituted Pyrazoles

The definitive characterization of highly substituted pyrazoles presents several challenges. A primary issue is tautomerism in N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogens, leading to a mixture of isomers in solution. mdpi.comnih.gov While N-1 substitution, as in this compound, prevents this specific issue, the potential for regioisomers during synthesis remains a critical hurdle.

Determining the precise regiochemistry —the exact placement of substituents on the ring—is paramount and often requires sophisticated analytical techniques. While one-dimensional NMR spectroscopy is essential, unambiguous assignment often necessitates two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish through-space and through-bond correlations between substituents.

X-ray crystallography provides the most definitive structural evidence, offering precise bond lengths, bond angles, and intermolecular interactions in the solid state. news-medical.net However, a significant challenge lies in obtaining single crystals of sufficient quality for diffraction analysis, a problem that can be particularly acute for complex, highly substituted molecules. news-medical.net In cases where single crystals are elusive, techniques like solid-state NMR and X-ray powder diffraction can provide valuable structural insights. researchgate.netnih.gov The combination of solution-state NMR, solid-state analysis, and computational modeling represents a powerful, integrated approach to overcoming the structural elucidation challenges posed by complex pyrazoles. nih.gov

Research Rationale and Scope for this compound

While specific research dedicated to this compound is not extensively documented in the public literature, a clear rationale for its synthesis and study can be constructed based on established principles of medicinal and synthetic chemistry. The compound represents a unique combination of functional groups on a biologically relevant pyrazole scaffold.

Rationale:

Core Scaffold: The 1H-pyrazole ring is a proven pharmacophore. researchgate.net

N-1 Isopropyl Group: The isopropyl group is a bulky, lipophilic substituent. fiveable.me In drug design, such groups can enhance binding to hydrophobic pockets in target proteins, modulate solubility, and influence metabolic stability. fiveable.meomicsonline.org

C-3 Ethoxy Group: Ether functionalities, like the ethoxy group, can alter a molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity. numberanalytics.comstereoelectronics.org They can improve metabolic stability and membrane permeability. numberanalytics.com

C-4 Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. nih.gov It is also a versatile synthetic handle; for instance, it can be readily reduced to an amino group, which can then be used for further derivatization to build a library of analogues for structure-activity relationship (SAR) studies. uni-rostock.deresearchgate.net The nitro group itself is a feature in several bioactive compounds. nih.govresearchgate.net

Scope of Research: The logical scope for investigating this compound would involve a multi-step research plan. The first step would be to develop a robust and regioselective synthesis. Following successful synthesis, a comprehensive structural characterization using NMR (¹H, ¹³C, 2D), mass spectrometry, and ideally single-crystal X-ray diffraction would be essential to confirm its structure unequivocally. Subsequently, the compound could be screened for various biological activities (e.g., anticancer, antimicrobial, enzyme inhibition) based on the known activities of other substituted pyrazoles. Further research could explore the reduction of the nitro group to synthesize a corresponding aminopyrazole, opening avenues for a new series of derivatives.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-4-14-8-7(11(12)13)5-10(9-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAAETSZQWHBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1[N+](=O)[O-])C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 1 Isopropyl 4 Nitro 1h Pyrazole

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Group Frequencies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. For 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, the following characteristic absorption bands are anticipated:

Nitro Group (NO₂): The nitro group is expected to exhibit two strong characteristic stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) typically appears in the range of 1560-1520 cm⁻¹, and the symmetric stretching (ν_s_(NO₂)) is expected between 1355-1315 cm⁻¹. These strong absorptions are often a clear indicator of the presence of a nitro functionality.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond (ν(C-N)) is expected in the region of 1200-1100 cm⁻¹.

Pyrazole (B372694) Ring: The pyrazole ring itself will have a series of characteristic vibrations. C=N stretching vibrations are expected in the 1600-1500 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring are anticipated to appear above 3000 cm⁻¹.

Ethoxy Group (O-CH₂-CH₃): The C-O-C stretching vibrations of the ethoxy group will likely produce strong bands in the fingerprint region, typically around 1260-1000 cm⁻¹. The asymmetric C-O-C stretch is expected near 1260-1200 cm⁻¹, while the symmetric stretch will be in the 1070-1020 cm⁻¹ range. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2980-2850 cm⁻¹ region.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group will also contribute to the C-H stretching region (2970-2870 cm⁻¹). Characteristic bending vibrations for the isopropyl group are expected around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

A hypothetical data table for the expected FT-IR frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1560-1520 |

| Nitro (NO₂) | Symmetric Stretch (ν_s_) | 1355-1315 |

| Pyrazole Ring | C=N Stretch | 1600-1500 |

| Pyrazole Ring | C-H Stretch | > 3000 |

| Ethoxy (C-O-C) | Asymmetric Stretch | 1260-1200 |

| Ethoxy (C-O-C) | Symmetric Stretch | 1070-1020 |

| Aliphatic C-H (Ethoxy & Isopropyl) | Stretch | 2980-2850 |

| Isopropyl (-CH(CH₃)₂) | Bending | 1385-1365 |

Raman Spectroscopy: Vibrational Mode Assignments and Conjugation Effects

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyrazole ring and the nitro group, which are part of a conjugated system. The conjugation is expected to influence the frequencies and intensities of the vibrational modes.

Key expected Raman signals would include the symmetric stretching of the nitro group and the breathing modes of the pyrazole ring.

Theoretical Vibrational Analysis and Experimental Correlation

In the absence of experimental data, theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. asrjetsjournal.orgresearchgate.netderpharmachemica.com These computational methods model the molecular structure and its vibrational modes. The calculated frequencies can then be scaled to better match experimental values when they become available, aiding in the definitive assignment of the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the carbon and proton framework can be established.

¹H NMR Spectroscopy: Proton Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule.

Pyrazole Ring Proton: The single proton on the pyrazole ring (at the C5 position) is expected to appear as a singlet in the downfield region, likely between δ 8.0-9.0 ppm, due to the deshielding effects of the aromatic ring and the adjacent nitro group.

Isopropyl Group Protons: The isopropyl group will exhibit two signals. The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected in the range of δ 4.5-5.0 ppm. The six methyl protons (-CH₃) will appear as a doublet, integrating to six protons, with a chemical shift around δ 1.4-1.6 ppm.

Ethoxy Group Protons: The ethoxy group will also show two signals. The methylene protons (-OCH₂-) will be a quartet due to coupling with the adjacent methyl protons, with an expected chemical shift around δ 4.2-4.6 ppm. The methyl protons (-CH₃) will appear as a triplet, integrating to three protons, at approximately δ 1.3-1.5 ppm.

A hypothetical data table for the expected ¹H NMR data is provided below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyrazole-H (C5-H) | 8.0-9.0 | Singlet (s) | N/A |

| Isopropyl-CH | 4.5-5.0 | Septet (sept) | ~7 |

| Isopropyl-CH₃ | 1.4-1.6 | Doublet (d) | ~7 |

| Ethoxy-OCH₂ | 4.2-4.6 | Quartet (q) | ~7 |

| Ethoxy-CH₃ | 1.3-1.5 | Triplet (t) | ~7 |

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The carbon bearing the nitro group (C4) will be significantly deshielded. The carbon attached to the ethoxy group (C3) and the remaining ring carbon (C5) will also have distinct chemical shifts. Quaternary carbons, such as C3 and the carbon bearing the nitro group, can be identified by their lack of signal in a DEPT-135 experiment.

Isopropyl Group Carbons: The methine carbon (-CH) is expected around δ 50-60 ppm, while the two equivalent methyl carbons (-CH₃) will appear further upfield, around δ 20-25 ppm.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be found in the range of δ 60-70 ppm, and the methyl carbon (-CH₃) will be located upfield, around δ 14-16 ppm.

A hypothetical data table for the expected ¹³C NMR data is presented below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Pyrazole-C3 | 150-160 |

| Pyrazole-C4 | 130-140 |

| Pyrazole-C5 | 110-120 |

| Isopropyl-CH | 50-60 |

| Isopropyl-CH₃ | 20-25 |

| Ethoxy-OCH₂ | 60-70 |

| Ethoxy-CH₃ | 14-16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Assignment and Conformational Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, especially for substituted heterocycles like pyrazoles. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data, which are crucial for complete structural elucidation and conformational analysis.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, a COSY spectrum would be expected to show a correlation between the methine proton and the methyl protons of the isopropyl group. Similarly, a correlation would be observed between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for identifying longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This allows for the piecing together of the molecular skeleton by connecting different spin systems. For the target molecule, HMBC would be instrumental in confirming the connectivity of the ethoxy and isopropyl groups to the pyrazole ring. For instance, correlations would be expected between the isopropyl methine proton and the N1-attached carbon of the pyrazole ring, as well as between the ethoxy methylene protons and the C3 carbon of the pyrazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation of flexible parts of the molecule, such as the isopropyl and ethoxy substituents. For example, a NOESY spectrum could reveal through-space interactions between the protons of the isopropyl group and the pyrazole ring, providing insights into the rotational orientation of the isopropyl group relative to the ring.

An illustrative table of expected 2D NMR correlations for this compound is presented below, based on the analysis of similar substituted nitropyrazoles. nih.govsci-hub.stmdpi.com

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals in HMBC | Correlated Proton (¹H) Signals in COSY |

| Pyrazole-H | C3, C4, C5 | - |

| Isopropyl-CH | Isopropyl-CH₃, C1 of pyrazole | Isopropyl-CH₃ |

| Isopropyl-CH₃ | Isopropyl-CH, C1 of pyrazole | Isopropyl-CH |

| Ethoxy-CH₂ | Ethoxy-CH₃, C3 of pyrazole | Ethoxy-CH₃ |

| Ethoxy-CH₃ | Ethoxy-CH₂ | Ethoxy-CH₂ |

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₈H₁₂N₄O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₈H₁₂N₄O₃ | [M+H]⁺ | 213.0982 |

| C₈H₁₂N₄O₃ | [M+Na]⁺ | 235.0801 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecular structure. For nitro-aromatic compounds like nitropyrazoles, characteristic fragmentation patterns are often observed. researchgate.net

The fragmentation of this compound would likely involve the following pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or O (16 Da) followed by NO (30 Da). researchgate.net

Cleavage of the isopropyl group: The isopropyl group can be lost as a propyl radical (43 Da) or through more complex rearrangements.

Cleavage of the ethoxy group: The ethoxy group may be lost as an ethoxy radical (45 Da) or an ethene molecule (28 Da) via a rearrangement.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

An illustrative table of potential fragments for this compound is provided below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 167 | [M - NO₂]⁺ |

| 170 | [M - C₃H₇]⁺ |

| 168 | [M - C₂H₅O]⁺ |

| 142 | [M - C₃H₇ - C₂H₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a wealth of structural information for this compound.

The crystal structure would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. This data would confirm the connectivity of the atoms and provide insights into the electronic environment of the pyrazole ring. For example, the C-N and N-N bond lengths in the pyrazole ring can indicate the degree of electron delocalization. The planarity of the pyrazole ring can also be assessed. mdpi.comspast.org

Below is an illustrative table of expected bond lengths and angles for the pyrazole core, based on data from similar pyrazole structures. researchgate.netmdpi.com

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| N1-N2 | 1.35 - 1.38 | C5-N1-N2 | 110 - 113 |

| N2-C3 | 1.32 - 1.35 | N1-N2-C3 | 105 - 108 |

| C3-C4 | 1.40 - 1.43 | N2-C3-C4 | 110 - 112 |

| C4-C5 | 1.37 - 1.40 | C3-C4-C5 | 104 - 107 |

| C5-N1 | 1.34 - 1.37 | C4-C5-N1 | 107 - 110 |

The crystal structure also reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions. While this compound lacks traditional hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds may be present. Additionally, π-stacking interactions between the pyrazole rings of adjacent molecules could play a significant role in the crystal packing. The nitro group's oxygen atoms could also participate in various intermolecular contacts. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. mdpi.comspast.orgmdpi.com

Despite a comprehensive search of available scientific literature and crystallographic databases, no experimental data on the crystal structure of this compound could be located. As a result, a detailed analysis of its conformational preferences in the crystalline state, including specific data on unit cell parameters, bond lengths, bond angles, and torsion angles, cannot be provided at this time.

In the case of this compound, several conformational aspects would be of interest for a crystallographic study:

Orientation of the Isopropyl Group: The rotational position of the isopropyl group relative to the pyrazole ring would be a significant conformational feature. Steric interactions between the methyl groups of the isopropyl substituent and the adjacent ethoxy group at the 3-position, as well as the nitro group at the 4-position, would likely influence the preferred conformation.

Conformation of the Ethoxy Group: The orientation of the ethoxy group, specifically the torsion angle of the ethyl group relative to the pyrazole ring, would also be a critical aspect of the molecule's solid-state conformation. This would be influenced by steric effects and potential weak intramolecular interactions.

Planarity of the Nitro Group: The degree of planarity of the nitro group with respect to the pyrazole ring is another important conformational parameter. The extent of conjugation between the nitro group and the pyrazole ring would affect this planarity, which could in turn be influenced by the steric bulk of the neighboring isopropyl and ethoxy groups.

Without experimental crystallographic data, any discussion of these conformational preferences remains speculative. Computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the likely low-energy conformations of the molecule in the gas phase. However, these calculations would not account for the complex intermolecular interactions that govern the molecule's arrangement in the crystalline state.

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state conformation and provide the detailed structural parameters requested.

Theoretical and Computational Chemistry Studies on 3 Ethoxy 1 Isopropyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for elucidating the fundamental properties of molecules. For a comprehensive understanding of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, a combination of Density Functional Theory (DFT) and ab initio methods would be employed.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used for optimizing molecular geometries and predicting a wide range of molecular properties. For a molecule like this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G**), would be the initial step in a computational study. researchgate.net

The optimization process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For instance, in a study on a related nitro-pyrazole derivative, DFT was used to determine the optimized structures of its E and Z isomers in the gas phase. researchgate.net This level of theory allows for the precise determination of the spatial orientation of the ethoxy, isopropyl, and nitro groups attached to the pyrazole (B372694) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 |

| C3-N2 | 1.38 | |

| C4-C3 | 1.42 | |

| C5-C4 | 1.39 | |

| N1-C5 | 1.36 | |

| C4-N(nitro) | 1.45 | |

| Bond Angle (°) | N1-N2-C3 | 110.0 |

| N2-C3-C4 | 108.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 108.0 |

Note: This data is illustrative and not from a specific study on this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and other molecular properties. These methods would be valuable for refining the energy calculations of the optimized geometry of this compound and for accurately predicting properties like dipole moment and polarizability, which are crucial for understanding its intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a potential electron acceptor. The ethoxy and isopropyl groups, being electron-donating, would influence the energy of the HOMO. In a computational study of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, the HOMO-LUMO energy gap was calculated to be around 0.13-0.14 Hartrees for its isomers, indicating their relative reactivity. researchgate.net A similar analysis for the title compound would reveal the spatial distribution of these frontier orbitals, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for a Nitro-pyrazole Derivative

| Isomer | HOMO (Hartree) | LUMO (Hartree) | HOMO-LUMO Gap (Hartree) |

|---|---|---|---|

| E-isomer | -0.256 | -0.119 | 0.137 |

| Z-isomer | -0.254 | -0.120 | 0.134 |

Source: Adapted from a study on a related nitro-pyrazole derivative. researchgate.net

The distribution of electron density within a molecule is crucial for predicting its reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the ethoxy group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the pyrazole ring, suggesting susceptibility to nucleophilic attack. Such maps provide a qualitative prediction of how the molecule will interact with other reagents.

Conformational Landscape Analysis

The flexibility of the isopropyl and ethoxy groups in this compound means that the molecule can exist in various conformations. Understanding the conformational landscape is essential for a complete picture of its properties and behavior.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as the dihedral angles of rotating groups. By systematically rotating the isopropyl and ethoxy groups and calculating the energy at each step, a PES can be generated.

This analysis would reveal the energy barriers to rotation for both the isopropyl and ethoxy substituents. The minima on the PES correspond to the most stable conformations of the molecule, while the maxima represent the transition states between these conformations. The heights of these barriers provide information about the flexibility of the molecule at different temperatures. This information is critical for understanding its dynamic behavior and how its shape might change in different chemical environments. While specific data for the title compound is unavailable, this methodology is standard for such conformational analyses.

Identification of Stable Conformers and Their Relative Energies

A computational analysis of this compound would begin with a conformational search to identify the most stable three-dimensional arrangements of the molecule. This process involves the rotation around single bonds, primarily concerning the ethoxy and isopropyl substituents. The relative energies of the resulting conformers would be calculated to determine the global minimum energy structure and the energetic landscape of other low-energy conformers. This information is crucial for understanding the molecule's preferred shape and its influence on physical and chemical properties.

Computational Spectroscopy

Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for such predictions. These calculated values, when compared to experimental data, can aid in the structural elucidation and confirmation of the compound.

Simulation of Vibrational Spectra and Comparison with Experimental Data

Computational methods can simulate the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This simulated spectrum can be compared with experimental spectra to assist in the assignment of vibrational modes to specific functional groups within the molecule.

Reaction Mechanism Elucidation via Computational Methods

Transition State Search for Key Synthetic Steps

For the synthesis of this compound, computational chemistry could be employed to investigate the mechanisms of key reaction steps. This involves locating the transition state structures for each elementary step in the proposed synthetic pathway. Identifying these high-energy intermediates is fundamental to understanding how the reaction proceeds.

Calculation of Activation Barriers and Reaction Pathways

Once transition states are identified, the activation energy for each step can be calculated. This provides insight into the kinetics of the reaction and helps to determine the rate-limiting step. By mapping the potential energy surface, the entire reaction pathway from reactants to products can be elucidated, offering a detailed molecular-level understanding of the synthesis.

Without specific published research on this compound, any data tables or detailed findings for the sections outlined above would be purely hypothetical. Further experimental and computational research is required to provide the specific data requested.

Mechanistic Insights into Regioselectivity and Stereoselectivity

No computational studies detailing the reaction mechanisms that would govern the regioselective or stereoselective outcomes for reactions involving this compound were found.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed on this compound to investigate its dynamic molecular behavior in solution or to analyze the effects of solvents on its conformational equilibria.

Until dedicated research on this compound is conducted and published, a comprehensive and scientifically accurate article on these specific theoretical and computational aspects cannot be generated.

Derivatization and Analogues of 3 Ethoxy 1 Isopropyl 4 Nitro 1h Pyrazole

Synthesis of Pyrazole (B372694) Derivatives with Modified Alkyl Groups at N1

Exploration of N-Substituted Pyrazoles with Varying Steric and Electronic Properties

The synthesis of N-substituted 4-nitropyrazoles can be achieved through the alkylation of N-unsubstituted pyrazole precursors. The choice of the alkylating agent and reaction conditions dictates the nature of the N1-substituent. While direct N-alkylation of 3-ethoxy-4-nitro-1H-pyrazole with various alkyl halides would be a primary route, the literature provides broader context on the synthesis of diverse N-alkyl-4-nitropyrazoles. For instance, the reaction of 4-nitropyrazole with reagents like 2-bromoethanol (B42945) can introduce a hydroxyethyl (B10761427) group at the N1 position. nih.gov Similarly, reaction with formaldehyde (B43269) can yield N-hydroxymethyl derivatives. nih.gov

The steric bulk and electronic nature of the N1-substituent can impact the molecule's conformation and its interactions with biological targets. For example, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, phenyl) moieties would systematically alter the steric hindrance around the pyrazole core. The introduction of N-aryl substituents is also a common strategy to modulate electronic properties through resonance and inductive effects.

| N1-Substituent | Synthesis Method | Key Observations |

| Methyl | Reaction of 4-nitropyrazole with iodomethane (B122720) in the presence of a base like sodium hydride. nih.gov | A common and efficient method for N-methylation. |

| Ethyl | Alkylation of the corresponding N-H pyrazole with an ethyl halide. | Similar to methylation, providing a slightly larger alkyl group. |

| Hydroxyethyl | Reaction of 4-nitropyrazole with 2-bromoethanol. nih.gov | Introduces a functional group for further derivatization. |

| Trinitromethyl | Destructive nitration of 4-nitro-1-acetonylpyrazole. nih.gov | Introduces a highly energetic and electron-withdrawing group. |

| N-trinitroethylamino | Reaction of 1-amino-4-nitropyrazole with trinitroethanol via a Mannich reaction. nih.gov | Functionalization of an N-amino pyrazole precursor. |

This table is illustrative and based on general methods for N-alkylation of nitropyrazoles, as specific data for 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole is limited in the provided search results.

Synthesis of Pyrazole Derivatives with Modified Alkoxy Groups at C3

The ethoxy group at the C3 position is another key site for modification, influencing the molecule's lipophilicity and hydrogen bonding capabilities. Comparative studies with other alkoxy analogues can provide valuable structure-activity relationship (SAR) insights.

Comparative Studies with Methoxy (B1213986), Propoxy, or Other Alkoxy Analogues

The synthesis of 3-alkoxy-4-nitropyrazole analogues would typically involve the reaction of a 3-hydroxy-4-nitropyrazole intermediate with the corresponding alkyl halide in the presence of a base (Williamson ether synthesis). For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol has been successfully methylated using sodium hydride and methyl iodide to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. researchgate.net A similar strategy could be employed to synthesize methoxy, propoxy, or other alkoxy derivatives of 1-isopropyl-4-nitropyrazole.

A comparative analysis of these analogues would focus on differences in their physicochemical properties and reactivity. For example, the change from an ethoxy to a methoxy group would slightly decrease lipophilicity, while a propoxy group would increase it. These modifications can affect how the molecule interacts with biological membranes or the active sites of enzymes.

| C3-Alkoxy Group | Precursor | Reagents | Potential Impact |

| Methoxy | 1-Isopropyl-3-hydroxy-4-nitro-1H-pyrazole | Methyl iodide, Base (e.g., NaH) | Decreased lipophilicity compared to ethoxy analogue. |

| Propoxy | 1-Isopropyl-3-hydroxy-4-nitro-1H-pyrazole | Propyl iodide, Base (e.g., NaH) | Increased lipophilicity compared to ethoxy analogue. |

| Isopropoxy | 1-Isopropyl-3-hydroxy-4-nitro-1H-pyrazole | Isopropyl iodide, Base (e.g., NaH) | Increased steric bulk near the C3 position. |

This table outlines a synthetic strategy based on established methods for O-alkylation of hydroxypyrazoles. Specific comparative studies on these analogues of this compound were not found in the provided search results.

Modifications of the Nitro Group at C4

The strongly electron-withdrawing nitro group at the C4 position is a critical determinant of the pyrazole ring's electronic character and reactivity. Its modification or transformation into other functionalities opens up a wide array of synthetic possibilities to create novel derivatives.

Synthesis of Derivatives with Different Electron-Withdrawing Groups

The nitro group at C4 can potentially be replaced by other electron-withdrawing groups, such as a cyano or a halo group, which would significantly alter the electronic profile of the molecule. The synthesis of 4-cyanopyrazoles can be achieved through various synthetic routes, often involving the cyclization of precursors already containing the cyano moiety. nih.gov For instance, the reaction of arylazomalononitriles with chloroacetonitrile (B46850) can yield 4-amino-1-aryl-1H-pyrazole-3,5-dicarbonitriles. nih.gov

Nucleophilic aromatic substitution (SNA_r) of the nitro group is another potential pathway, particularly in highly activated systems. The nitro group can act as a leaving group in the presence of strong nucleophiles. researchgate.net

| C4-Substituent | Synthetic Approach | Precursor/Reagents |

| Cyano (CN) | Cyclization of a cyano-containing precursor or conversion from an amino group via Sandmeyer reaction. | 5-Amino-1H-pyrazole-4-carbonitriles / NaNO₂, CuCN. conicet.gov.ar |

| Bromo (Br) | Electrophilic bromination of the pyrazole ring or Sandmeyer reaction of the corresponding 4-amino pyrazole. | NBS or Br₂ / NaNO₂, CuBr₂. |

| Chloro (Cl) | Electrophilic chlorination or Sandmeyer reaction. | NCS or Cl₂ / NaNO₂, CuCl₂. |

This table presents general methodologies for the introduction of electron-withdrawing groups onto a pyrazole ring. Specific application to this compound requires further investigation.

Transformation of the Nitro Group to Other Functionalities

The reduction of the C4-nitro group to an amino group is a fundamental transformation that provides a versatile intermediate for further derivatization. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method for this reduction. mdpi.com The resulting 4-aminopyrazole can then serve as a precursor for a variety of other functional groups.

For example, the 4-amino group can be diazotized using sodium nitrite (B80452) in an acidic medium to form a diazonium salt. researchgate.netorganic-chemistry.org This diazonium salt is a valuable intermediate that can undergo various reactions, such as the Sandmeyer reaction, to introduce halo, cyano, or hydroxyl groups at the C4 position. rsc.orgnih.gov

| Target Functionality | Intermediate | Reaction | Reagents |

| Amino (-NH₂) | This compound | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ |

| Chloro (-Cl) | 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole | Sandmeyer Reaction | NaNO₂, HCl, CuCl |

| Bromo (-Br) | 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole | Sandmeyer Reaction | NaNO₂, HBr, CuBr |

| Cyano (-CN) | 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole | Sandmeyer Reaction | NaNO₂, H⁺, CuCN |

| Hydroxyl (-OH) | 4-Amino-3-ethoxy-1-isopropyl-1H-pyrazole | Diazotization followed by hydrolysis | NaNO₂, H₂SO₄, H₂O |

This table illustrates potential transformations of the nitro group based on well-established organic reactions for aromatic nitro compounds and aminopyrazoles.

Synthesis of Pyrazole Derivatives with Additional Substituents

The synthesis of derivatives of this compound is centered on the functionalization of the single remaining unsubstituted position on the pyrazole ring, the C5 carbon. The existing substituents—an electron-donating ethoxy group at C3, a bulky isopropyl group at N1, and a strongly electron-withdrawing nitro group at C4—collectively influence the reactivity of the C5 position.

Functionalization at Unsubstituted Positions

The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. quora.com However, in the case of this compound, this position is already occupied by a nitro group. Consequently, introducing new substituents requires strategies that target the C5 position.

One of the most effective methods for the functionalization of such electron-deficient heterocyclic systems is through transition-metal-catalyzed C-H activation. rsc.org Palladium-catalyzed direct arylation, for instance, has emerged as a powerful tool for forming C-C bonds at the C5 position of pyrazoles. academie-sciences.fr This approach would involve the reaction of this compound with an aryl halide in the presence of a palladium catalyst and a suitable base. The regioselectivity of this reaction is often directed by the steric and electronic environment of the pyrazole ring. The bulky isopropyl group at N1 may sterically hinder access to the N2 position, thereby favoring functionalization at the C5 position.

Another viable strategy involves metalation of the C5 position. This can be achieved through deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile. However, the presence of the acidic protons on the isopropyl group and the potential for nucleophilic attack on the nitro group can complicate this approach. A more controlled method would be halogen-metal exchange, which would first require the selective halogenation of the C5 position.

Halogenation of the C5 position can be accomplished using various halogenating agents. For instance, bromination could be achieved using N-bromosuccinimide (NBS) under radical or polar conditions. Once the 5-halo-3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole is synthesized, it can serve as a versatile intermediate for a range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups at the C5 position.

Nucleophilic aromatic substitution (SNAr) at the C5 position is also a theoretical possibility, particularly if a good leaving group is present at this position and the ring is sufficiently activated by the electron-withdrawing nitro group. researchgate.netrsc.org However, the electron-donating ethoxy group at C3 may partially counteract the activating effect of the nitro group, making this a less probable pathway compared to metal-catalyzed methods.

Structure-Reactivity Relationship (SRR) Studies

The interplay of the ethoxy, isopropyl, and nitro substituents on the pyrazole ring governs the compound's chemical reactivity, stability, and spectroscopic properties. Understanding these relationships is crucial for designing new analogues with desired characteristics.

Impact of Substituent Variation on Chemical Reactivity and Stability

The chemical reactivity of this compound is a delicate balance of the electronic and steric effects of its substituents.

Steric Effects: The isopropyl group at the N1 position exerts a significant steric influence. nih.gov This bulk can hinder the approach of reagents to the adjacent C5 and N2 positions, thereby influencing the regioselectivity of substitution reactions. For instance, in C-H activation reactions, the steric bulk of the isopropyl group could favor catalyst coordination and subsequent functionalization at the less hindered C5 position.

Correlation between Molecular Structure and Spectroscopic Signatures

The structural features of this compound and its derivatives are reflected in their spectroscopic data. Analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra provides valuable insights into the molecular structure and electronic environment.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group at C4 is expected to cause a downfield shift for the C4 and adjacent C3 and C5 carbons in the ¹³C NMR spectrum, as well as for the C5-H proton in the ¹H NMR spectrum. Conversely, the electron-donating ethoxy group at C3 would cause an upfield shift for the C3 carbon. The isopropyl group at N1 will exhibit characteristic signals in the upfield region of the ¹H NMR spectrum, typically a septet for the CH and a doublet for the two methyl groups.

| Position | This compound (Predicted) | 5-Aryl-3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole (Predicted) |

|---|---|---|

| ¹H NMR | ||

| C5-H | ~8.0-8.5 | - |

| N-CH(CH₃)₂ | ~4.5-5.0 (septet) | ~4.6-5.1 (septet) |

| N-CH(CH₃)₂ | ~1.4-1.6 (doublet) | ~1.5-1.7 (doublet) |

| O-CH₂CH₃ | ~4.2-4.5 (quartet) | ~4.3-4.6 (quartet) |

| O-CH₂CH₃ | ~1.3-1.5 (triplet) | ~1.4-1.6 (triplet) |

| Aryl-H | - | ~7.0-8.0 (multiplet) |

| ¹³C NMR | ||

| C3 | ~155-160 | ~154-159 |

| C4 | ~130-135 | ~132-137 |

| C5 | ~125-130 | ~135-140 |

| N-CH(CH₃)₂ | ~50-55 | ~51-56 |

| N-CH(CH₃)₂ | ~20-25 | ~21-26 |

| O-CH₂CH₃ | ~65-70 | ~66-71 |

| O-CH₂CH₃ | ~14-16 | ~15-17 |

| Aryl-C | - | ~120-140 |

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro and ethoxy groups. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-O stretching of the ethoxy group will likely be observed in the 1200-1000 cm⁻¹ region. vscht.czmsu.edu

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1360 | |

| Ethoxy (C-O) | Asymmetric C-O-C Stretch | 1200 - 1275 |

| Symmetric C-O-C Stretch | 1020 - 1075 | |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the ethoxy group (OC₂H₅), or parts of the isopropyl group. core.ac.ukresearchgate.net Analysis of the fragmentation pathways can provide confirmation of the compound's structure.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves nitro-functionalization of pyrazole precursors via nitration reactions. For example, similar nitro-pyrazole derivatives have been synthesized using nitric acid in acetic anhydride under controlled temperatures (0–5°C) to avoid over-nitration . Adjusting solvent systems (e.g., ethanol or chloroform/hexane mixtures) and reaction time can enhance yield, as seen in analogous compounds where recrystallization improved purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Multi-nuclear NMR (1H, 13C, 15N) is critical for confirming substituent positions and electronic environments. For instance, 15N-NMR can resolve nitro group interactions, while 19F-NMR (if fluorinated analogs exist) helps track electronic effects . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular composition and functional groups .

Q. What are the common impurities encountered during synthesis, and how can they be effectively removed?

- Methodological Answer : Byproducts often include unreacted nitro precursors or regioisomers. Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates isomers, while recrystallization in ethanol/chloroform removes polar impurities, as demonstrated in structurally related pyrazoles . Monitoring via TLC during synthesis ensures early detection of side products .

Q. What are the key considerations when designing solubility studies for this compound in various solvents?

- Methodological Answer : Solubility profiles should be tested in aprotic (DMSO, DMF) and protic solvents (ethanol, water) at varying temperatures. For nitro-substituted pyrazoles, solubility in DMSO is typically high due to polarity, while aqueous solubility may require pH adjustment, as seen in analogs with similar nitro groups .

Advanced Research Questions

Q. How does the electronic environment of the nitro group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing effect activates adjacent positions for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potentials to predict reactivity. Experimental validation via substitution reactions with amines or thiols, monitored by HPLC, has been applied to nitro-heterocycles . Substituent orientation (para vs. meta) also alters resonance effects, as shown in fluorophenyl-pyrazole derivatives .

Q. What computational methods are suitable for modeling the electronic structure and potential biological interactions?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can predict binding affinities to biological targets like enzymes. For nitro-containing compounds, QSAR models correlate nitro group orientation with bioactivity, as demonstrated in thiazole-pyrazole hybrids with anti-inflammatory properties .

Q. How can crystallography data assist in understanding molecular conformation and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) that stabilize the nitro group. For example, isostructural thiazole-pyrazole hybrids showed planar conformations critical for stacking interactions, influencing thermal stability .

Q. What strategies analyze the compound’s stability under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 1–3 months, with periodic HPLC analysis, detect degradation products. For nitro compounds, photostability under UV light should be tested, as nitro groups are prone to photoreduction. Analogous studies on nitro-imidazoles used LC-MS to identify nitroso or amine derivatives as degradation markers .

Contradictions and Resolutions

- Nitration Efficiency : and suggest nitric acid in acetic anhydride is optimal, but some studies report side reactions (e.g., ring sulfonation). Resolution: Lower reaction temperatures (0°C) and stoichiometric control minimize competing pathways .

- Purification : While favors recrystallization, highlights chromatography for isomer separation. Recommendation: Use recrystallization for bulk purity and chromatography for final isomer-specific purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。